5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride synthesis protocol
5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride, a key building block in medicinal chemistry and novel material synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the chemical transformations involved.
Strategic Overview: A Multi-Step Approach
The synthesis of the target acyl chloride is most effectively achieved through a sequential, three-step process starting from the commercially available 2,3-dihydrobenzofuran. This strategy is designed for high regioselectivity and yield.
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Directed Ortho-Lithiation and Carboxylation: Introduction of a carboxylic acid group at the C7 position of the 2,3-dihydrobenzofuran scaffold.
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Electrophilic Aromatic Bromination: Regioselective installation of a bromine atom at the C5 position.
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Acyl Chloride Formation: Conversion of the synthesized carboxylic acid to the final, highly reactive acyl chloride using a potent chlorinating agent.
Caption: Overall workflow for the synthesis of the target molecule.
Part I: Synthesis of the Key Intermediate: 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid
This phase involves two critical transformations on the 2,3-dihydrobenzofuran core.
Step 1: Regioselective C7-Carboxylation via Directed Ortho-Metalation
Principle & Causality: The C7 position of 2,3-dihydrobenzofuran is not the most electronically activated site for standard electrophilic substitution. To achieve the desired regioselectivity, a directed ortho-metalation (DoM) strategy is employed. The ether oxygen of the dihydrofuran ring acts as a directing group, coordinating to n-butyllithium (n-BuLi). The presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) sequesters the lithium cation, increasing the basicity of the n-butyl anion and facilitating the deprotonation of the adjacent C7 proton. The resulting aryllithium species is a potent nucleophile that readily attacks solid carbon dioxide (dry ice) to form a lithium carboxylate, which is then protonated upon acidic workup to yield the desired carboxylic acid[1].
Experimental Protocol: 2,3-Dihydrobenzofuran-7-carboxylic acid
| Reagent/Material | Molar Eq. | Mol | Mass/Volume | Notes |
| 2,3-Dihydrobenzofuran | 1.0 | 0.1 | 12.01 g (11.1 mL) | Starting material |
| Anhydrous Hexane | - | - | 200 mL | Solvent |
| TMEDA | 1.2 | 0.12 | 13.94 g (18.1 mL) | Ligand for n-BuLi |
| n-Butyllithium (2.5 M in hexanes) | 1.2 | 0.12 | 48 mL | Deprotonating agent |
| Carbon Dioxide, solid (dry ice) | Excess | - | ~50 g | Electrophile |
| Hydrochloric Acid (3 M) | - | - | ~100 mL | For acidic workup |
| Diethyl Ether | - | - | 3 x 100 mL | Extraction solvent |
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,3-dihydrobenzofuran, anhydrous hexane, and TMEDA to a dry three-neck flask equipped with a magnetic stirrer and thermometer.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add the n-butyllithium solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Lithiathion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours to ensure complete formation of the C7-lithiated species.
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Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions, ensuring the temperature remains below -60 °C. A thick precipitate will form.
-
Quenching & Workup: Once all the dry ice is added, allow the mixture to slowly warm to room temperature. Quench the reaction by carefully adding 3 M HCl until the aqueous layer is acidic (pH ~1-2).
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Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Step 2: Electrophilic Bromination at the C5 Position
Principle & Causality: The carboxylic acid and the ether oxygen are both ortho-, para-directing groups. The C5 position is para to the strongly activating ether oxygen and ortho to the deactivating (but still ortho-directing) carboxylic acid group. This electronic bias strongly favors electrophilic substitution at the C5 position. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, where Br₂ is polarized by the solvent (acetic acid), and the electron-rich aromatic ring attacks the electrophilic bromine atom.
Experimental Protocol: 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid
| Reagent/Material | Molar Eq. | Mol | Mass/Volume | Notes |
| 2,3-Dihydrobenzofuran-7-carboxylic acid | 1.0 | 0.05 | 8.2 g | Starting material |
| Glacial Acetic Acid | - | - | 100 mL | Solvent |
| Bromine (Br₂) | 1.1 | 0.055 | 8.8 g (2.8 mL) | Brominating agent |
Procedure:
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Dissolution: Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid in glacial acetic acid in a round-bottom flask.
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Bromination: Add bromine dropwise to the stirred solution at room temperature. The deep red color of the bromine should dissipate as it reacts.
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Reaction: Gently heat the mixture to 50-60 °C for 2-4 hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water (~500 mL). The product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.
Part II: Final Conversion to 5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride
This final step activates the carboxylic acid, preparing it for a wide range of nucleophilic acyl substitution reactions.
Principle and Reagent Selection: Carboxylic acids are converted to the more reactive acyl chlorides using a chlorinating agent. While several reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride can be used, thionyl chloride (SOCl₂) is often preferred for this transformation.[2][3][4] The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[3][5] This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.[4]
Reaction Mechanism with Thionyl Chloride
The conversion is a multi-step process involving nucleophilic attack and elimination.[6][7][8]
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Activation: The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[5][6]
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Intermediate Formation: A chloride ion is eliminated, and a proton is transferred (often to the displaced chloride or another base), forming a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[7]
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Nucleophilic Acyl Substitution: The chloride ion (Cl⁻) generated in the previous step acts as a nucleophile and attacks the carbonyl carbon.
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Product Formation: The carbonyl double bond transiently breaks and then reforms, expelling the chlorosulfite group, which decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and another chloride ion that forms HCl.[2][5]
Caption: Key stages in the conversion of a carboxylic acid to an acyl chloride.
Detailed Experimental Protocol
Self-Validation: This protocol is designed to be self-validating. The complete removal of the volatile thionyl chloride and gaseous byproducts under vacuum is a key purification step. The final product should be a solid or high-boiling liquid that is free of the starting carboxylic acid (verifiable by IR spectroscopy - disappearance of the broad O-H stretch).
Caption: Workflow for the conversion of the carboxylic acid to the acyl chloride.
| Reagent/Material | Molar Eq. | Mol | Mass/Volume | Notes |
| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | 1.0 | 0.02 | 5.14 g | Dried starting material |
| Thionyl Chloride (SOCl₂) | 3.0 - 5.0 | 0.06 - 0.1 | 7.1 - 11.9 g (4.3 - 7.2 mL) | Reagent and solvent; use freshly distilled for best results. |
| N,N-Dimethylformamide (DMF) | catalytic | - | 1-2 drops | Optional catalyst, accelerates the reaction[9]. |
| Anhydrous Toluene | - | - | 20 mL | Optional co-solvent if starting material has low solubility. |
Procedure:
-
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[10][11][12][13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene or nitrile).[11][13]
-
Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with mineral oil or a basic solution) to neutralize the HCl and SO₂ gases produced.
-
Combining Reagents: Add the 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid to the flask. Carefully add the thionyl chloride. If using, add a catalytic drop of DMF.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The solid starting material should dissolve as it converts to the liquid acyl chloride. The reaction is complete when gas evolution ceases.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a vacuum setup that is protected from the corrosive vapors.
-
The remaining residue is the crude 5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride.
-
For higher purity, the product can be purified by high-vacuum distillation or recrystallization from a non-polar, anhydrous solvent like hexane.
-
Part III: Critical Safety and Handling Protocols
Thionyl Chloride (SOCl₂) - A Hazardous Reagent:
-
Corrosivity and Toxicity: Thionyl chloride is extremely destructive to the skin, eyes, mucous membranes, and respiratory tract.[11][12][13] Inhalation can be fatal and may cause pulmonary edema, with effects being delayed.[13]
-
Reactivity with Water: It reacts violently with water, releasing toxic and corrosive gases (SO₂ and HCl).[12][13][14] All glassware must be scrupulously dried before use, and the reaction must be protected from atmospheric moisture.
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles, a face shield, a chemical-resistant apron or lab coat, and heavy-duty, acid-resistant gloves.[11][13] All manipulations should occur within a certified chemical fume hood.
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move the individual to fresh air immediately.[10][14]
-
In all cases of exposure, seek immediate medical attention.
-
-
Waste Disposal: Unused or excess thionyl chloride must be quenched carefully and slowly by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide). This process generates significant fumes and must be done in a fume hood.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]
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Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
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